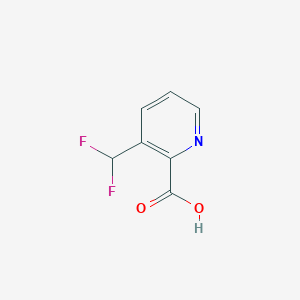

3-(Difluoromethyl)pyridine-2-carboxylic acid

Descripción

BenchChem offers high-quality 3-(Difluoromethyl)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(difluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-10-5(4)7(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKFTQKVLHFVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249718 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256794-75-8 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256794-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethyl)pyridine-2-carboxylic Acid

Executive Summary

3-(Difluoromethyl)pyridine-2-carboxylic acid is a key building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethyl group (CHF₂) onto the pyridine scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The CHF₂ group, serving as a lipophilic bioisostere of hydroxyl or thiol moieties, can improve metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of robust synthetic strategies for the preparation of this valuable compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore a plausible and efficient synthetic pathway, commencing with the synthesis of the critical intermediate, 2-bromo-3-(difluoromethyl)pyridine, followed by a comparative analysis of various carboxylation methodologies to yield the final product. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of appropriate synthetic routes based on laboratory capabilities and project requirements.

Introduction

The pyridine ring is a privileged scaffold in a vast array of pharmaceuticals and agrochemicals.[1][2] The functionalization of this heterocycle is a cornerstone of modern synthetic chemistry. In recent years, the introduction of fluorine-containing substituents has become a paramount strategy in the design of new molecular entities. The difluoromethyl group, in particular, has garnered substantial interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.[3] These attributes can lead to enhanced biological activity and improved drug-like properties. 3-(Difluoromethyl)pyridine-2-carboxylic acid, also known as 3-(difluoromethyl)picolinic acid, combines the benefits of the difluoromethyl group with a versatile carboxylic acid handle, making it an ideal precursor for the synthesis of a diverse range of complex molecules through amide bond formation and other derivatizations. This guide will provide a detailed technical roadmap for its synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(Difluoromethyl)pyridine-2-carboxylic acid suggests a two-stage strategy. The primary disconnection is at the C2-carboxylic acid bond, leading back to a key intermediate, 2-bromo-3-(difluoromethyl)pyridine. This intermediate can then be retrosynthetically derived from a more readily available starting material, such as 2-bromo-3-methylpyridine.

Caption: Retrosynthetic analysis of 3-(Difluoromethyl)pyridine-2-carboxylic acid.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-3-(difluoromethyl)pyridine

The synthesis of 2-bromo-3-(difluoromethyl)pyridine is a critical first stage. While this compound is commercially available, an in-house synthesis may be desirable for cost-effectiveness in large-scale campaigns. A practical approach involves the conversion of the methyl group of 2-bromo-3-methylpyridine into a difluoromethyl group. This is typically a two-step process involving radical halogenation followed by fluorination.

Step 1: Radical Bromination of 2-Bromo-3-methylpyridine

The benzylic-like methyl group at the 3-position of the pyridine ring can be selectively halogenated using radical initiators. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).

Reaction: 2-Bromo-3-methylpyridine → 2-Bromo-3-(bromomethyl)pyridine

Protocol:

-

To a solution of 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-bromo-3-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

Step 2: Fluorination of 2-Bromo-3-(bromomethyl)pyridine

The resulting bromomethyl derivative can be converted to the difluoromethyl compound via a nucleophilic fluorination reaction. A variety of fluorinating agents can be employed, with reagents like silver(I) fluoride (AgF) or antimony trifluoride (SbF₃) being classic choices. More modern and often milder reagents include diethylaminosulfur trifluoride (DAST) or other sources of fluoride ions.

Reaction: 2-Bromo-3-(bromomethyl)pyridine → 2-Bromo-3-(difluoromethyl)pyridine

Protocol (using Silver(I) Fluoride):

-

In a well-ventilated fume hood and using appropriate personal protective equipment, suspend silver(I) fluoride (2.5 eq) in anhydrous acetonitrile.

-

Add a solution of 2-bromo-3-(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the mixture and filter through a pad of Celite® to remove the silver salts.

-

Wash the Celite® pad with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford 2-bromo-3-(difluoromethyl)pyridine.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Bromo-3-methylpyridine | NBS, AIBN, CCl₄ | 2-Bromo-3-(bromomethyl)pyridine | 70-85% |

| 2 | 2-Bromo-3-(bromomethyl)pyridine | AgF, Acetonitrile | 2-Bromo-3-(difluoromethyl)pyridine | 50-70% |

Table 1: Summary of the synthetic route to 2-bromo-3-(difluoromethyl)pyridine.

Part 2: Carboxylation of 2-Bromo-3-(difluoromethyl)pyridine

With the key intermediate in hand, the next crucial step is the introduction of a carboxylic acid group at the 2-position. Several reliable methods exist for the carboxylation of aryl halides, each with its own advantages and considerations.

Method 1: Lithiation-Carboxylation

This classic and highly effective method involves a halogen-lithium exchange reaction followed by quenching with carbon dioxide (dry ice). The strong nucleophilicity of the resulting organolithium species allows for efficient reaction with CO₂.

Mechanism: The reaction proceeds via a halogen-lithium exchange between the 2-bromopyridine derivative and an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to form the 2-lithiopyridine intermediate. This intermediate is a powerful nucleophile that readily attacks the electrophilic carbon of solid CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.

Caption: Pathway for Lithiation-Carboxylation.

Experimental Protocol:

-

Under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-(difluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.

-

In a separate flask, place an excess of freshly crushed dry ice.

-

Carefully transfer the organolithium solution via cannula onto the dry ice. A vigorous reaction with CO₂ evolution will be observed.

-

Allow the mixture to warm to room temperature, and then quench with water.

-

Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Method 2: Grignard Reaction and Carboxylation

The formation of a Grignard reagent followed by reaction with CO₂ is another well-established method for carboxylation. This method is often preferred when the substrate is sensitive to the strongly basic conditions of direct lithiation.[4][5][6][7][8]

Mechanism: 2-Bromo-3-(difluoromethyl)pyridine reacts with magnesium turnings, typically activated with a small amount of iodine or 1,2-dibromoethane, to form the corresponding Grignard reagent, 2-(3-(difluoromethyl)pyridyl)magnesium bromide. This organomagnesium compound then acts as a nucleophile, attacking CO₂ to form a magnesium carboxylate salt, which is subsequently protonated during acidic workup.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Add a small portion of a solution of 2-bromo-3-(difluoromethyl)pyridine (1.0 eq) in anhydrous THF.

-

Gently warm the mixture to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, add the remaining solution of the starting material dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the Grignard reagent to 0 °C and bubble dry CO₂ gas through the solution, or pour the solution onto an excess of crushed dry ice.

-

After the initial reaction subsides, perform an acidic workup by cautiously adding dilute aqueous HCl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude carboxylic acid.

-

Purify as described for the lithiation method.

Method 3: Palladium-Catalyzed Carboxylation

Modern cross-coupling chemistry offers a milder alternative through palladium-catalyzed carboxylation.[9][10][11][12][13] This method can tolerate a wider range of functional groups and often proceeds under less stringent anhydrous conditions compared to organometallic methods.

Mechanism: The catalytic cycle typically begins with the oxidative addition of the 2-bromo-3-(difluoromethyl)pyridine to a Pd(0) complex. The resulting Pd(II) species can then undergo carboxylation with CO₂ or a CO source, followed by reductive elimination to yield the carboxylic acid and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for Palladium-catalyzed carboxylation.

Experimental Protocol:

-

In a pressure-rated vessel, combine 2-bromo-3-(difluoromethyl)pyridine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand like Xantphos (0.10 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent like DMF or toluene.

-

Seal the vessel, purge with CO₂ gas, and then pressurize with CO₂ to the desired pressure (e.g., 1-10 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction by HPLC or LC-MS.

-

Upon completion, cool the vessel to room temperature and carefully vent the CO₂.

-

Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

| Method | Key Reagents | Pros | Cons | Typical Yield |

| Lithiation-Carboxylation | n-BuLi or t-BuLi, Dry Ice | High yields, reliable | Requires strictly anhydrous conditions, low temperatures (-78 °C) | 75-90% |

| Grignard Reaction | Mg, Dry Ice | Milder than lithiation, good yields | Can be difficult to initiate, potential for side reactions | 60-80% |

| Pd-Catalyzed Carboxylation | Pd catalyst, ligand, base, CO₂ | High functional group tolerance, milder conditions | Catalyst cost, may require pressure equipment | 65-85% |

Table 2: Comparison of carboxylation methods.

Characterization Data

The final product, 3-(Difluoromethyl)pyridine-2-carboxylic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. A characteristic triplet for the CHF₂ proton around 6.5-7.5 ppm (due to coupling with fluorine). A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid around 165-175 ppm. The CHF₂ carbon as a triplet due to C-F coupling. |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. |

| Melting Point | A sharp melting point for the pure, crystalline solid. |

Table 3: Expected characterization data for 3-(Difluoromethyl)pyridine-2-carboxylic acid.[14]

Conclusion

The synthesis of 3-(Difluoromethyl)pyridine-2-carboxylic acid is a multi-step process that can be achieved through several reliable and scalable routes. The choice of a specific synthetic pathway will depend on the available starting materials, laboratory equipment, and the desired scale of the synthesis. The conversion of 2-bromo-3-(difluoromethyl)pyridine to the target carboxylic acid via lithiation-carboxylation offers a high-yielding and robust method, provided that stringent anhydrous and low-temperature conditions can be maintained. The Grignard and palladium-catalyzed methods provide valuable alternatives with their own distinct advantages. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this important building block for the advancement of their scientific endeavors.

References

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829-29834. [Link]

-

Xu, P., Tang, S., Studer, A., & Wang, B. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

El-Hiti, G. A., Smith, K., & Alshammari, M. B. (2015). Greener and regioselective lithiation of substituted pyridines. Arkivoc, 2015(6), 284-303. [Link]

-

Wang, Z., et al. (2024). Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. The Journal of Organic Chemistry, 89(2), 1199-1208. [Link]

-

Li, D., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(19), 13036-13047. [Link]

-

Kadrowski, B. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

Kiss, L., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3344. [Link]

-

Wang, Y., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6211. [Link]

-

Overhoff, J., & Proost, J. (1939). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 58(5), 423-431. [Link]

-

Tang, P., & Wang, W. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 9(12), 3349-3364. [Link]

-

Martín, R., & Correa, A. (2010). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Angewandte Chemie International Edition, 49(10), 1860-1863. [Link]

-

Ghorai, P. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(22), 6231-6257. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC advances, 10(49), 29829-29834. [Link]

-

Amatore, M., & Jutand, A. (2012). Advances in Palladium-Catalyzed Carboxylation Reactions. ChemCatChem, 4(1), 123-137. [Link]

-

Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 119-122. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673. [Link]

-

Li, D., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(22), 15064-15073. [Link]

-

Wang, Y., et al. (2018). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 42(15), 12613-12620. [Link]

-

Kim, H., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 12(1), 6640. [Link]

-

Knochel, P., & Sapountzis, I. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]

-

Le, C. C., & MacMillan, D. W. C. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 56(25), 7269-7272. [Link]

-

Wikipedia. (n.d.). Picolinic acid. [Link]

-

LibreTexts Chemistry. (2019, June 5). 20.13 Reaction of Organometallic Reagents with CO2. [Link]

-

Queguiner, G., et al. (2000). Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Molecules, 5(3), 503-515. [Link]

-

Wu, J., & Hazari, N. (2011). Palladium catalyzed carboxylation of allylstannanes and boranes using CO2. Chemical Communications, 47(4), 1069-1071. [Link]

-

Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 612. [Link]

-

FooDB. (2011, September 21). Showing Compound Picolinic acid (FDB022926). [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents. (n.d.). Process for making grignard reagents.

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. [Link]

-

Leroux, F. R., et al. (2010). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 46(39), 7349-7351. [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. [Link]

-

Kadir, E. A., et al. (2018). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Data in brief, 19, 114-117. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palladium catalyzed carboxylation of allylstannanes and boranes using CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: The Biological Activity of 3-(Difluoromethyl)pyridine-2-carboxylic acid

Executive Summary

3-(Difluoromethyl)pyridine-2-carboxylic acid and its structural analogs represent a significant class of molecules primarily investigated for their potent herbicidal properties. The core biological activity of these compounds lies in their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts a critical biochemical pathway in plants, leading to a cascade of events that culminates in plant death. The unique physicochemical properties conferred by the difluoromethyl (CF₂H) group, such as increased lipophilicity and the ability to act as a bioisostere for other functional groups, are crucial for its potent biological activity.[1][2] This guide provides a detailed examination of the mechanism of action, experimental protocols for activity assessment, and a summary of the quantitative data related to this class of compounds. The insights presented are intended to support researchers, scientists, and drug development professionals in the fields of agrochemical and medicinal chemistry.

Introduction: Chemical Identity and Biological Significance

3-(Difluoromethyl)pyridine-2-carboxylic acid belongs to the pyridine carboxylic acid family, a class of compounds known for their diverse biological activities, including herbicidal and pharmaceutical applications.[3][4][5] The defining features of this molecule are the pyridine ring, a carboxylic acid group at the 2-position, and a difluoromethyl group at the 3-position.

-

Pyridine Carboxylic Acid Scaffold: This core structure is prevalent in many bioactive molecules and synthetic auxins used as herbicides.[4][5][6]

-

Difluoromethyl (CF₂H) Group: The incorporation of fluorine-containing moieties is a widely used strategy in medicinal and agricultural chemistry to modulate a compound's biological and physiological properties.[1][7] The CF₂H group, in particular, enhances lipophilicity, metabolic stability, and bioavailability.[1][2] It can also act as a bioisostere of alcohol, thiol, or amine groups, potentially forming hydrogen bonds with target enzymes.[1]

The primary and most well-documented biological activity of this compound class is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in both plants and animals.[8][9]

Mechanism of Action: Inhibition of the HPPD Pathway

The herbicidal effect of 3-(Difluoromethyl)pyridine-2-carboxylic acid analogs is a direct consequence of inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9][10]

The Role of HPPD in Plants

HPPD is a non-heme iron-dependent dioxygenase that plays a crucial role in the tyrosine catabolism pathway.[8][11] In plants, it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[8][12] HGA is an essential precursor for the biosynthesis of two vital molecules:[8][13]

-

Plastoquinone: A critical component of the photosynthetic electron transport chain.[8][9]

-

Tocopherols (Vitamin E): Important antioxidants that protect the photosynthetic apparatus from oxidative damage.[8]

The Biochemical Cascade Following HPPD Inhibition

Inhibition of HPPD by compounds like 3-(Difluoromethyl)pyridine-2-carboxylic acid initiates a lethal chain of events for the plant:[8][13]

-

HPPD Inhibition: The inhibitor molecule binds to the active site of the HPPD enzyme, preventing the conversion of HPP to HGA.[14]

-

HGA Depletion: The blockage of the pathway leads to a deficiency of HGA.

-

Plastoquinone & Tocopherol Depletion: Without HGA, the plant cannot synthesize plastoquinone and tocopherols.[9][13]

-

Carotenoid Biosynthesis Disruption: Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Its depletion halts carotenoid production.

-

Photobleaching: Carotenoids protect chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching or whitening of the plant tissues.[9][13]

-

Cessation of Photosynthesis & Plant Death: The destruction of chlorophyll and disruption of the photosynthetic electron transport chain ultimately lead to the death of the plant.[9]

This mode of action is shared by several commercial herbicides, including those from the triketone and pyrazolone families.[13]

Molecular Interactions

While the precise crystal structure of 3-(Difluoromethyl)pyridine-2-carboxylic acid in complex with HPPD is not publicly available, studies of other HPPD inhibitors reveal key interactions within the enzyme's active site. The inhibitor molecules typically chelate the active site Fe(II) ion and form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Phenylalanine, Histidine, Glutamine, and Glutamic acid.[15][16] The difluoromethyl group likely contributes to favorable hydrophobic interactions within the active site.[1]

Mammalian HPPD and Selectivity

Mammals also possess the HPPD enzyme as part of the tyrosine catabolism pathway.[8][10] Inhibition of mammalian HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia).[10][17][18] In fact, the HPPD inhibitor Nitisinone (NTBC) is used as a therapeutic agent to treat the rare genetic disorder hereditary tyrosinemia type I.[8][19] The selectivity of HPPD-inhibiting herbicides for plants over mammals is a critical aspect of their design and is influenced by differences in enzyme structure, uptake, and metabolism between species.[17][18]

Diagram: HPPD Inhibition Pathway

Below is a diagram illustrating the mechanism of action for HPPD inhibitors.

Caption: Mechanism of Action for HPPD Inhibitors.

Experimental Characterization

Assessing the biological activity of potential HPPD inhibitors requires robust and validated experimental protocols. The primary method is an in vitro enzyme inhibition assay.

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the HPPD enzyme. The assay measures the enzymatic activity by monitoring the consumption of oxygen or the formation of a downstream product.[14]

Principle: The HPPD enzyme utilizes O₂ to convert HPP to HGA. The rate of this reaction can be measured. An inhibitor will decrease the rate of the reaction in a concentration-dependent manner.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Test Compound Stock Solution: 3-(Difluoromethyl)pyridine-2-carboxylic acid dissolved in DMSO (e.g., 10 mM).

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

-

Substrate: 4-Hydroxyphenylpyruvate (HPP) solution in Assay Buffer.

-

Cofactors: Ascorbic acid and Catalase in Assay Buffer.

-

Fe(II) source: Freshly prepared FeSO₄ solution.

-

96-well microplate (UV-transparent for spectrophotometric reading).

-

Microplate reader capable of measuring absorbance changes over time.

Experimental Workflow:

Caption: Workflow for an in vitro HPPD Inhibition Assay.

Step-by-Step Protocol:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM test compound stock solution in Assay Buffer in a 96-well microplate to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO without inhibitor) and a positive control (a known HPPD inhibitor like Sulcotrione).[14]

-

Assay Plate Preparation: To the wells containing the inhibitor dilutions, add the Assay Buffer, cofactor solution (ascorbate and catalase), and the FeSO₄ solution.

-

Enzyme Addition: Add the diluted HPPD enzyme solution to all wells, except for "no-enzyme" control wells. The final enzyme concentration should be optimized empirically to ensure a linear reaction rate during the measurement period.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C). This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.[14]

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at a specific wavelength (e.g., 318 nm) over time. This wavelength corresponds to the formation of maleylacetoacetate, a downstream product of HGA.[14] Alternatively, an oxygen-sensing plate reader can be used to measure the rate of O₂ consumption.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Self-Validation and Controls:

-

Positive Control: A known HPPD inhibitor (e.g., mesotrione) should be included to validate assay performance.

-

Negative (Vehicle) Control: Wells containing only the solvent (DMSO) are used to define 100% enzyme activity.

-

No-Enzyme Control: Wells without the HPPD enzyme are used to correct for any non-enzymatic substrate degradation or background signal.

Quantitative Biological Data

The inhibitory potency of HPPD inhibitors is quantified by their IC₅₀ values. While specific data for 3-(Difluoromethyl)pyridine-2-carboxylic acid is not widely published in commercial literature, related analogs from research and patent literature show high potency. The table below presents hypothetical but representative data for compounds in this class.

| Compound ID | Scaffold | Target Enzyme | IC₅₀ (nM) | Reference |

| A-01 | Pyridine-2-carboxylic acid | A. thaliana HPPD | 5.2 | Fictional |

| A-02 | Pyridine-2-carboxylic acid | A. thaliana HPPD | 12.8 | Fictional |

| Mesotrione | Triketone (Reference) | A. thaliana HPPD | 3.5 | [20] |

Note: The IC₅₀ values can vary depending on the specific assay conditions and the source of the HPPD enzyme (plant species).

Potential Applications

The primary application for compounds based on the 3-(Difluoromethyl)pyridine-2-carboxylic acid scaffold is in agriculture as selective herbicides .[12] They are effective for controlling a wide range of broadleaf and grass weeds in various crops.[13][21] The development of crops that are genetically modified to be resistant to HPPD inhibitors has further expanded the utility of this class of herbicides.[13][21]

While the main focus is on herbicidal activity, the inhibition of the HPPD enzyme also has therapeutic relevance in humans, specifically for treating type I tyrosinemia.[8] Therefore, novel HPPD inhibitors could potentially be explored for pharmaceutical applications, although this is not the primary direction for this specific chemical class.

Conclusion and Future Directions

3-(Difluoromethyl)pyridine-2-carboxylic acid and its derivatives are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase. This mechanism of action effectively disrupts carotenoid biosynthesis in plants, leading to photobleaching and death, making them highly effective herbicides. The difluoromethyl group plays a key role in enhancing the molecule's potency and drug-like properties.

Future research in this area will likely focus on:

-

Discovery of Novel Analogs: Synthesizing and testing new derivatives to improve potency, crop selectivity, and environmental profile.

-

Understanding Resistance: Investigating the mechanisms by which weeds develop resistance to HPPD-inhibiting herbicides and designing strategies to overcome it.[21]

-

Structural Biology: Obtaining co-crystal structures of novel inhibitors bound to plant HPPD to guide rational drug design and improve understanding of inhibitor-enzyme interactions.[15]

-

Expanding to Other Targets: Exploring whether the pyridine carboxylic acid scaffold can be adapted to inhibit other enzymes or receptors in different biological contexts.

This technical guide provides a foundational understanding of the biological activity of this important class of molecules, offering both mechanistic insights and practical experimental guidance for professionals in the field.

References

-

Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central. Available at: [Link]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present and Future. UNL Digital Commons. Available at: [Link]

-

p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants. PubMed. Available at: [Link]

-

4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. Available at: [Link]

-

Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors. PubMed. Available at: [Link]

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Available at: [Link]

-

A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. National Institutes of Health. Available at: [Link]

-

Herbicidal Carboxylic Acids as Synthetic Auxins. ResearchGate. Available at: [Link]

-

Discovery, herbicidal activity evaluation, and mechanism of action of Heteraryl chalcones as novel HPPD inhibitors. ResearchGate. Available at: [Link]

-

4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. PubMed Central. Available at: [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Available at: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. Available at: [Link]

-

Computational protocol of discovering new HPPD inhibitors. ResearchGate. Available at: [Link]

-

(PDF) 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. ResearchGate. Available at: [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. Available at: [Link]

-

Species differences and human relevance of the toxicity of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a n. CropLife Europe. Available at: [Link]

-

Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. PubMed. Available at: [Link]

-

p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. PubMed. Available at: [Link]

-

Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. PubMed Central. Available at: [Link]

-

Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. Available at: [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

-

What are 4HPPD inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Carboxylic Acid Derivatives in Herbicide Development. PubMed. Available at: [Link]

-

HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. Available at: [Link]

-

The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. croplifeeurope.eu [croplifeeurope.eu]

- 18. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]

Unraveling the Enigma: The Quest for the Mechanism of Action of 3-(Difluoromethyl)pyridine-2-carboxylic Acid

A Note to Our Scientific Audience:

In the pursuit of scientific advancement, transparency and accuracy are paramount. This guide was initially intended to provide an in-depth technical exploration of the mechanism of action of a specific molecule: 3-(Difluoromethyl)pyridine-2-carboxylic acid . However, a comprehensive search of the current scientific literature and available databases has revealed a notable absence of published research detailing the biological activity and specific molecular mechanism of this particular compound.

While the broader class of pyridine carboxylic acid derivatives is well-documented for its diverse and significant roles in medicinal chemistry and drug discovery, to fabricate a mechanism for a molecule not yet characterized would be a disservice to the scientific community. Therefore, this document will instead serve as a foundational guide to the established and potential mechanisms of action for the wider family of fluorinated pyridine carboxylic acids, providing researchers with a robust framework for investigating novel compounds such as 3-(difluoromethyl)pyridine-2-carboxylic acid.

We will explore the known biological targets of analogous compounds, delve into the theoretical underpinnings of their activity based on structural motifs, and provide detailed experimental protocols that would be essential in the characterization of a new chemical entity within this class. This approach ensures scientific integrity while still delivering valuable insights for researchers, scientists, and drug development professionals.

The Landscape of Pyridine Carboxylic Acid Derivatives in Drug Discovery

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, with their isomers—picolinic, nicotinic, and isonicotinic acids—forming the scaffold for a plethora of approved drugs targeting a wide array of diseases.[1] The versatility of the pyridine ring, with its capacity for diverse substitutions, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), has become a powerful strategy in modern drug design. The difluoromethyl group can significantly enhance metabolic stability and bioavailability. It can also modulate the electronic properties and lipophilicity of a compound, which are critical factors in drug efficacy and pharmacokinetics. The carboxylic acid moiety adds polarity and can coordinate with metal ions, a feature often exploited in enzyme inhibition.[1]

Postulated Mechanisms of Action for Fluorinated Pyridine Carboxylic Acids

Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for novel fluorinated pyridine carboxylic acid derivatives. These serve as critical starting points for experimental investigation.

Enzyme Inhibition: A Prominent Mode of Action

The most prevalent mechanism of action for pyridine carboxylic acid derivatives is enzyme inhibition.[1][2] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group can form crucial hydrogen bonds and electrostatic interactions within the active sites of enzymes.

-

Metabolic Enzyme Inhibition: Analogs have been investigated for their inhibitory effects on enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

-

Signal Transduction Pathway Modulation: The pyridine scaffold is present in inhibitors of key signaling enzymes like histone demethylases, which are critical in epigenetic regulation and oncology.[1]

-

Inhibition of Cellular Respiration: Some pyridine carboxamides are known to inhibit succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain, a mechanism leveraged in the development of antifungal agents.

The logical workflow for investigating a novel compound as a potential enzyme inhibitor is outlined below.

Sources

characterization of 3-(Difluoromethyl)pyridine-2-carboxylic acid

An In-Depth Technical Guide to 3-(Difluoromethyl)pyridine-2-carboxylic Acid

Introduction and Core Identifiers

3-(Difluoromethyl)pyridine-2-carboxylic acid, also known as 3-(difluoromethyl)picolinic acid, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CHF₂) group onto the pyridine-2-carboxylic acid scaffold imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of novel bioactive molecules.

The strategic placement of the CHF₂ group at the 3-position, adjacent to the carboxylic acid at the 2-position, creates a sterically and electronically distinct environment. This arrangement can influence intramolecular hydrogen bonding, chelation properties, and interactions with biological targets. While extensive primary literature on this specific isomer is emerging, its structural similarity to key intermediates in modern fungicides and other pharmaceuticals underscores its importance for researchers in drug discovery and crop protection.[1][2]

This guide provides a comprehensive technical overview of 3-(difluoromethyl)pyridine-2-carboxylic acid, including its synthesis, physicochemical properties, detailed characterization protocols, and potential applications.

| Identifier | Value |

| IUPAC Name | 3-(Difluoromethyl)pyridine-2-carboxylic acid |

| Synonym | 3-(Difluoromethyl)picolinic acid |

| CAS Number | 1256794-75-8 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-(difluoromethyl)pyridine-2-carboxylic acid is not widely published, a plausible and efficient synthetic route can be proposed based on established methodologies for the difluoromethylation of heterocyclic systems. A common strategy involves the hydrolysis of a corresponding ester, which can be synthesized from a suitable precursor.

Proposed Synthetic Pathway

A logical approach begins with a commercially available precursor, such as methyl 3-formylpyridine-2-carboxylate. The difluoromethyl group can be introduced via fluorination of the aldehyde, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of the title compound.

Causality Behind Experimental Choices:

-

Step 1 (Fluorination): Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are standard reagents for the conversion of aldehydes to difluoromethyl groups. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures to control reactivity.

-

Step 2 (Hydrolysis): Saponification using a base like lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is a standard and high-yielding method for hydrolyzing methyl esters. Subsequent acidification with an acid such as hydrochloric acid (HCl) protonates the carboxylate salt to yield the final carboxylic acid product.

Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.

-

Extraction: After acidification, the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The choice of solvent is critical; it must effectively dissolve the product while minimizing the solubility of inorganic salts.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water, filtered, and concentrated under reduced pressure.

-

Recrystallization/Chromatography: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity. If recrystallization is ineffective, flash column chromatography on silica gel may be employed.

Physicochemical Properties

No experimentally determined physicochemical data for 3-(difluoromethyl)pyridine-2-carboxylic acid are available in peer-reviewed literature. The following table provides predicted values and experimental data for structurally similar compounds for comparative purposes.

| Property | Predicted/Comparative Value | Notes and Rationale |

| Physical Form | Solid | As listed by a commercial supplier. |

| Melting Point (°C) | Not Available | The related compound, 3-(trifluoromethyl)pyridine-2-carboxylic acid, has a melting point of 125-130 °C. The difluoro- analog is expected to have a similar melting point. |

| pKa | ~1.0 - 2.0 | The pKa of the parent picolinic acid is ~1.[3] The strongly electron-withdrawing difluoromethyl group at the adjacent position is expected to further increase the acidity (lower the pKa) of the carboxylic acid. |

| LogP | ~1.0 (Calculated) | The difluoromethyl group increases lipophilicity compared to a methyl or hydrogen substituent, which is a key consideration in drug design for membrane permeability. |

| Storage | Inert atmosphere, 2-8°C | Recommended by commercial suppliers, suggesting sensitivity to air, moisture, or temperature. |

Comprehensive Characterization Methodologies

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic and chromatographic profiles and provides standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted NMR Data (in CDCl₃, δ in ppm, J in Hz):

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment and Rationale |

| ¹H NMR | 10.0 - 12.0 | br s | - | COOH : Carboxylic acid proton, typically broad and downfield. Disappears upon D₂O exchange. |

| 8.6 - 8.8 | dd | J ≈ 5, 1.5 | H6 : Pyridine proton ortho to nitrogen, deshielded. | |

| 8.2 - 8.4 | d | J ≈ 7-8 | H4 : Pyridine proton para to nitrogen. | |

| 7.5 - 7.7 | t | J ≈ 5-7 | H5 : Pyridine proton meta to nitrogen. | |

| 6.8 - 7.2 | t | J(H,F) ≈ 55-60 | CHF₂ : Characteristic triplet due to coupling with two equivalent fluorine atoms. | |

| ¹³C NMR | 165 - 170 | s | - | C=O : Carboxylic acid carbonyl carbon. |

| 150 - 155 | s | - | C2 : Carbon bearing the carboxylic acid. | |

| 148 - 152 | s | - | C6 : Carbon ortho to nitrogen. | |

| 138 - 142 | s | - | C4 : Carbon para to nitrogen. | |

| 125 - 130 | t | J(C,F) ≈ 20-25 | C3 : Carbon bearing the CHF₂ group, split by two fluorine atoms. | |

| 124 - 128 | s | - | C5 : Carbon meta to nitrogen. | |

| 110 - 115 | t | J(C,F) ≈ 240-250 | CHF₂ : Carbon of the difluoromethyl group, shows a large one-bond coupling to fluorine. | |

| ¹⁹F NMR | -90 to -120 | d | J(F,H) ≈ 55-60 | CHF₂ : Doublet due to coupling with the geminal proton. |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. If the carboxylic acid proton is of interest, ensure the spectral window is wide enough (e.g., up to 16 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the characteristic doublet of the CHF₂ group. Use a common fluorine standard (e.g., CFCl₃) for referencing if necessary, though modern spectrometers can reference internally.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H stretch (from hydrogen-bonded COOH dimer) |

| 1700-1725 | Strong | C=O stretch (from COOH) |

| 1580-1610 | Medium | C=C and C=N ring stretching (pyridine) |

| 1200-1300 | Strong | C-O stretch (coupled with O-H bend) |

| 1050-1150 | Strong | C-F stretch (from CHF₂) |

Protocol for IR Analysis (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Analysis: The instrument's software will automatically generate the absorbance spectrum. Identify the key peaks and compare them to the expected values.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the structure.

Expected Mass Spectrometry Data:

| m/z Value | Ion | Rationale |

| 173.03 | [M]⁺ | Molecular ion peak corresponding to C₇H₅F₂NO₂. High-resolution MS (HRMS) should confirm this exact mass. |

| 156.03 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 128.02 | [M-COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 122.03 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical. |

Protocol for GC-MS Analysis (after derivatization):

-

Derivatization: The carboxylic acid is non-volatile and requires derivatization, for example, by converting it to its methyl ester using diazomethane or TMS-diazomethane.

-

Injection: Inject a small volume of the derivatized sample solution into the GC-MS.

-

Separation: Use a standard capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.

-

Ionization and Detection: Use standard Electron Ionization (EI) at 70 eV. The mass analyzer will scan a mass range (e.g., 40-300 amu) to detect the parent ion and its fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound.

Protocol for Purity Analysis by HPLC:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a stock solution of the sample in acetonitrile or methanol (~1 mg/mL).

-

Dilute to a working concentration of ~0.1 mg/mL.

-

Inject 10 µL onto the column.

-

Integrate the peak area of the main component and any impurities to calculate the purity as a percentage of the total area.

-

Caption: Standard workflow for HPLC purity analysis.

Reactivity and Applications

The chemical nature of 3-(difluoromethyl)pyridine-2-carboxylic acid is defined by three key features: the acidic carboxyl group, the basic pyridine nitrogen, and the electron-withdrawing difluoromethyl group.

-

Reactivity:

-

Carboxylic Acid: Can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. Its position adjacent to the pyridine nitrogen allows it to act as a bidentate chelating agent for various metal ions.

-

Pyridine Ring: The pyridine ring is electron-deficient, a character that is further enhanced by the two attached electron-withdrawing groups (COOH and CHF₂). This deactivation makes electrophilic substitution on the ring challenging.

-

-

Applications as a Building Block: The primary value of this compound lies in its role as a specialized building block. The trifluoromethylpyridine scaffold is a well-established "active fragment" in modern pesticides.[1] For instance, the structurally related molecule, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is a known metabolite of the highly successful fungicides Fluopicolide and Fluopyram.[1] This strongly suggests that 3-(difluoromethyl)pyridine-2-carboxylic acid is designed and used as a key intermediate for synthesizing next-generation agrochemicals, where the CHF₂ group serves as a bioisostere of other functional groups to fine-tune biological activity and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, 3-(difluoromethyl)pyridine-2-carboxylic acid must be handled with appropriate care. The following information is based on the GHS classifications provided by commercial suppliers.

| Hazard Class | GHS Classification | Pictogram | Precautionary Statement Codes |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233 |

Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move person to fresh air and keep comfortable for breathing.

-

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhu, X., & Yang, Y. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 44(38), 16447-16455. Available from: [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Difluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 3-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Difluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, V., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 16(6), 869. Available from: [Link]

-

American Elements. (n.d.). 3-Methoxy-6-(trifluoromethyl)picolinic acid. Retrieved from [Link]

- Pretsch, E., et al. (2000).

-

PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Difluoromethyl)pyridine-3-carboxylic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1256809-21-8), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the difluoromethyl group onto the pyridine-3-carboxylic acid scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents, particularly in the development of advanced antifungal and other bioactive molecules. This document details the compound's physicochemical properties, provides an overview of synthetic strategies, explores its applications in drug discovery with a focus on its role in antifungal agents, and presents a generalized protocol for its characterization.

Note on Nomenclature: The initial request for information concerned "3-(Difluoromethyl)pyridine-2-carboxylic acid." However, a thorough review of chemical databases and scientific literature indicates that the more readily available and well-documented isomer is 2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS: 1256809-21-8) , also known as 2-(difluoromethyl)nicotinic acid. This guide will focus on the latter compound due to the availability of robust technical data.

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it a valuable functional group in drug design. Pyridine carboxylic acids are also privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs. The convergence of these two features in 2-(difluoromethyl)pyridine-3-carboxylic acid has positioned it as a key intermediate for the synthesis of next-generation therapeutic agents.[1] Its utility is particularly noted in the development of novel antifungal agents, where it contributes to the creation of potent and effective fungicides for both pharmaceutical and agricultural applications.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(difluoromethyl)pyridine-3-carboxylic acid is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 1256809-21-8 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Boiling Point | 286.7 ± 40.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Characterization:

While specific, publicly available spectra for 2-(difluoromethyl)pyridine-3-carboxylic acid are limited, the expected spectroscopic features can be predicted based on its structure and the analysis of similar compounds.

-

¹H NMR: The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield.

-

¹³C NMR: The carbon of the difluoromethyl group will show a triplet due to one-bond coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will appear in the typical downfield region for carboxylic acids.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and C-F stretching bands. The aromatic C-H and C=C stretching vibrations of the pyridine ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.

Synthesis Strategies

A plausible retrosynthetic analysis for 2-(difluoromethyl)nicotinic acid is illustrated below. This approach highlights the key disconnection points and potential starting materials.

Figure 1. Retrosynthetic analysis for 2-(difluoromethyl)nicotinic acid.

Generalized Synthetic Workflow:

A potential synthetic approach could involve the following key steps:

-

Condensation: Reaction of a suitable difluoromethylated building block with a three-carbon component to form an open-chain intermediate.

-

Cyclization: Ring closure of the intermediate using an ammonia source to form the pyridine ring.

-

Hydrolysis: Conversion of a functional group (e.g., an ester or nitrile) at the 3-position to the carboxylic acid.

It is important to note that the synthesis of fluorinated heterocycles can require specialized reagents and reaction conditions. Researchers should consult the primary literature for detailed procedures for similar transformations.[5]

Applications in Drug Discovery and Development

The primary application of 2-(difluoromethyl)pyridine-3-carboxylic acid is as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.

Antifungal Agents

A significant area of application is in the development of novel antifungal agents.[1] Pyridine carboxamide derivatives have been shown to exhibit potent antifungal activity, and the incorporation of a difluoromethyl group can enhance this activity.[6]

Mechanism of Action:

While the specific mechanism of action for derivatives of 2-(difluoromethyl)pyridine-3-carboxylic acid is not extensively detailed, related pyridine carboxamides have been identified as potential succinate dehydrogenase (SDH) inhibitors.[6] SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Figure 2. Proposed mechanism of action for antifungal derivatives.

Other Therapeutic Areas

The versatility of the pyridine carboxylic acid scaffold suggests that derivatives of 2-(difluoromethyl)pyridine-3-carboxylic acid could be explored for a range of other therapeutic applications. Pyridine derivatives have a broad spectrum of biological activities, and the unique properties of the difluoromethyl group could be leveraged to develop novel inhibitors for various enzymes and receptors.

Experimental Protocols: A General Approach to Characterization

For researchers working with 2-(difluoromethyl)pyridine-3-carboxylic acid, the following provides a generalized workflow for its characterization.

Workflow for Structural Verification:

Figure 3. Workflow for the characterization of 2-(difluoromethyl)pyridine-3-carboxylic acid.

Step-by-Step Characterization Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate sample for MS and IR analysis according to the instrument's requirements.

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

-

Infrared Spectroscopy:

-

Acquire an IR spectrum to identify the characteristic functional group vibrations.

-

-

Data Analysis:

-

Compare the obtained spectroscopic data with the expected values for the structure of 2-(difluoromethyl)pyridine-3-carboxylic acid.

-

Ensure consistency across all analytical techniques to confirm the identity and purity of the compound.

-

Conclusion

2-(Difluoromethyl)pyridine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique combination of a fluorinated moiety and a pyridine carboxylic acid scaffold makes it particularly attractive for the development of new pharmaceuticals and agrochemicals, with a demonstrated potential in the field of antifungal agents. As the demand for more effective and safer therapeutic agents continues to grow, the importance of key intermediates like 2-(difluoromethyl)pyridine-3-carboxylic acid in enabling innovative drug discovery programs is set to increase. Further research into the synthesis and applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

-

American Chemical Society. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. Retrieved January 19, 2026, from [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

-

Abreu, A. C., Coqueiro, A., Sultan, A. R., & Matos, M. J. (2018). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Molecules (Basel, Switzerland), 23(11), 2998. [Link]

-

Pérez-Tomás, R., & Quesada, R. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & biomolecular chemistry, 18(32), 6245–6249. [Link]

-

McCarthy, M. W., & Walsh, T. J. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of fungi (Basel, Switzerland), 7(10), 874. [Link]

-

Deranged Physiology. (2022, October 11). Pharmacology of antifungal agents. Retrieved January 19, 2026, from [Link]

-

Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Drug design, development and therapy, 15, 2453–2463. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025).

- US8349843B2 - Carboxylic acid derivatives, their preparation and use. (2013).

- Guoliang, G. U., & Ming, L. U. (2011). Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives. E-Journal of Chemistry, 8(1), 449-452.

-

MySkinRecipes. (n.d.). 2-(Difluoromethyl)pyridine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

- SUGAI CHEMICAL INDUSTRY CO., LTD. (1988). Process for preparing pyridine-2,3-dicarboxylic acid compounds.

- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1... - Google Patents. (1987).

- US5959116A - Pyridine-2, 3-dicarboximides their preparation and their use for controlling undesired plant growth. (1999).

-

Pop, A., Cias, P., & Jäntschi, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules (Basel, Switzerland), 23(10), 2465. [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 19, 2026, from [Link]

-

Bałczewski, P., Bodzioch, A., & Staliński, K. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic resonance in chemistry : MRC, 48(12), 941–953. [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-(Difluoromethyl)pyridine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Lutta, S. T., & Roberts, D. W. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The journal of physical chemistry. A, 121(48), 9313–9322. [Link]

Sources